molecular formula C12H5Cl4NS B3044364 1,3,7,9-Tetrachloro-10H-phenothiazine CAS No. 10002-69-4

1,3,7,9-Tetrachloro-10H-phenothiazine

Cat. No. B3044364
CAS RN: 10002-69-4
M. Wt: 337 g/mol
InChI Key: XGUBQXUXCYINAQ-UHFFFAOYSA-N
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Description

1,3,7,9-Tetrachloro-10H-phenothiazine is a chemical compound . It is related to the thiazine-class of heterocyclic compounds .


Molecular Structure Analysis

The molecular formula of 1,3,7,9-Tetrachloro-10H-phenothiazine is C12H5Cl4NS . The average mass is 337.052 Da and the monoisotopic mass is 334.889679 Da .

Scientific Research Applications

Anticancer Applications

1,3,7,9-Tetrachloro-10H-phenothiazine has been explored for its potential in anticancer treatments. A study conducted by Ahmed et al. (2018) synthesized various phenothiazine derivatives and evaluated their efficacy against breast cancer cell lines. The research demonstrated significant anticancer activity, highlighting the potential of phenothiazine derivatives in cancer treatment (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Metallochromic Properties

The metallochromic properties of phenothiazine derivatives have been studied by Hauck et al. (2007). They synthesized novel phenothiazine-containing cruciforms and examined their interactions with metal triflates like magnesium and zinc. These interactions resulted in significant shifts in emission and absorption, indicating potential applications in sensory technologies for metal cations (Hauck, Schoenhaber, Zucchero, Hardcastle, Müller, & Bunz, 2007).

Photovoltaic and Photo-Physical Applications

Phenothiazine derivatives are also known for their photovoltaic and photo-physical applications. Al-Zahrani et al. (2016) synthesized phenothiazine derivatives and highlighted their applications in electrochemical, photovoltaic, and dye-sensitized solar cells (DSSC) materials. The study combined experimental and theoretical insights to demonstrate the versatility of these compounds in various light-harvesting applications (Al-Zahrani, Arshad, Asiri, Mahmood, Gilani, & El-Shishtawy, 2016).

Photochemotherapy

In the context of photochemotherapy, Wainwright et al. (1999) synthesized a series of phenothiazines for potential use in this field. The study focused on 3,7-bis(arylamino)phenothiazin-5-ium salts and their properties, which could be useful in developing new photochemotherapy drugs (Wainwright, Grice, & Pye, 1999).

Pharmaceutical Importance

Phenothiazine derivatives are important in pharmaceutical research. Sharma et al. (2012) synthesized a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives. These compounds were evaluated for their antibacterial, antifungal, and antitubercular activities, showing significant potential in this field (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Antimicrobial Applications

The antimicrobial properties of phenothiazine derivatives were studied by Ayuk et al. (2018). They synthesized new linear phenothiazine azo-dye compounds and evaluated their biological activity against microorganisms, demonstrating some level of inhibition and highlighting their potential in antimicrobial applications (Ayuk, Eze, Njokunwogbu, & Aronimo, 2018).

Dye-Sensitized Solar Cells

Buene et al. (2019) conducted a comprehensive study on phenothiazine geometries for their use in dye-sensitized solar cells. The research focused on synthesizing and evaluating sensitizers with various geometries, demonstrating the potential of phenothiazine derivatives in improving the efficiency of solar cells (Buene, Hagfeldt, & Hoff, 2019).

properties

IUPAC Name

1,3,7,9-tetrachloro-10H-phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl4NS/c13-5-1-7(15)11-9(3-5)18-10-4-6(14)2-8(16)12(10)17-11/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUBQXUXCYINAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC3=C(N2)C(=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl4NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365727
Record name 1,3,7,9-Tetrachloro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7,9-Tetrachloro-10H-phenothiazine

CAS RN

10002-69-4
Record name 1,3,7,9-Tetrachloro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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